

biological activity of N-benzyl-5,5-dimethyloxolan-3-amine vs. other benzylamines

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Compound of Interest

Compound Name: *N*-benzyl-5,5-dimethyloxolan-3-amine

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A Comparative Guide to the Biological Activity of **N-benzyl-5,5-dimethyloxolan-3-amine** and Other Benzylamines

Introduction

Benzylamine and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. These activities are largely dictated by the nature and position of substituents on both the benzyl ring and the amine group. This guide provides a comparative overview of the biological activities of various benzylamine derivatives, with a special focus on antifungal, anticancer, and neurological properties. Due to the lack of available experimental data for **N-benzyl-5,5-dimethyloxolan-3-amine**, its potential biological activity is discussed based on established structure-activity relationships (SAR) within the benzylamine class. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Biological Activity Data

The biological activities of benzylamine derivatives are quantified using various metrics, most commonly the half-maximal inhibitory concentration (IC₅₀) for enzyme or cell growth inhibition and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize key quantitative data for different classes of benzylamines.

Table 1: Antifungal Activity of Benzylamine Derivatives

Benzylamines are a well-established class of antifungal agents, with many derivatives exhibiting potent activity against a range of fungal pathogens.^[1] Their primary mechanism of action often involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

Compound	Fungal Strain	MIC (µg/mL)	Reference
Terbinafine	Trichophyton spp.	0.001 - 0.05	[1]
Butenafine	Candida albicans	0.57	[1]
N-(4-tert-butylbenzyl)- N-methyl-1-(naphthalen-1-yl)ethanamine	Trichophyton mentagrophytes	0.06	[2]
4-benzyloxy substituted derivative	Trichophyton mentagrophytes	0.125	
N-aryl-N-benzylamines (various)	Trichophyton spp.	31.25 - 125	
Benzyl bromide derivative (1a)	Candida albicans	250	[3]
Benzyl bromide derivative (1c)	Candida krusei	500	[3]

Table 2: Anticancer Activity of Benzylamine Derivatives

Several benzylamine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Compound	Cancer Cell Line	IC50	Reference
2-acetyl-benzylamine	MOLM-14 (Leukemia)	0.40 mM (at 24h)	[4][5]
2-acetyl-benzylamine	NB-4 (Leukemia)	0.39 mM (at 24h)	[4][5]
Coumarin benzylidene derivative 5	PC-3 (Prostate)	3.56 μ M	[6]
Coumarin benzylidene derivative 4b	PC-3 (Prostate)	8.99 μ M	[6]
Coumarin benzylidene derivative 4a	PC-3 (Prostate)	10.22 μ M	[6]
Coumarin benzylidene derivative 4c	MDA-MB-231 (Breast)	8.5 μ M	[6]
Bispidine derivative 4c	HepG2 (Liver)	< 25 μ M	[7]
Bispidine derivative 4e	HepG2 (Liver)	< 25 μ M	[7]
Bispidine derivative 7a	HepG2 (Liver)	< 25 μ M	[7]

Table 3: Inhibition of Norepinephrine and Dopamine Uptake by Benzylamine Derivatives

Benzylamine derivatives can act as inhibitors of monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8] This activity makes them potential candidates for the development of treatments for neurological and psychiatric disorders.[8]

Compound	Target	IC50 (μM)	Reference
N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine	Norepinephrine (rat brain)	Low μM range	[8]
4-benzylpiperidine carboxamide 8f	Dopamine Transporter (DAT)	Not specified, but effective	[9]
NDRI candidate 3719810	hNET	7.32 (Ki)	[10]
NDRI candidate 3719810	hDAT	5.23 (Ki)	[10]

Potential Biological Activity of N-benzyl-5,5-dimethyloxolan-3-amine

While no direct experimental data on the biological activity of **N-benzyl-5,5-dimethyloxolan-3-amine** is currently available, we can infer its potential activities based on the structure-activity relationships of other benzylamines.

The structure of **N-benzyl-5,5-dimethyloxolan-3-amine** contains a benzylamine core, which is a common feature in many biologically active compounds. The presence of the 5,5-dimethyloxolan-3-amine moiety introduces a heterocyclic system with a tertiary amine, which can significantly influence its pharmacological properties.

- **Antifungal Activity:** The structural similarity to other benzylamine-type antifungals suggests that **N-benzyl-5,5-dimethyloxolan-3-amine** could possess antimycotic properties. The bulky and lipophilic 5,5-dimethyloxolan group might enhance its interaction with the fungal cell membrane or the active site of enzymes like squalene epoxidase.
- **Anticancer Activity:** The diverse range of benzylamine derivatives with anticancer properties makes it plausible that **N-benzyl-5,5-dimethyloxolan-3-amine** could exhibit cytotoxicity against cancer cells. The heterocyclic ring system might play a role in DNA intercalation or interaction with other cellular targets.

- **Neurological Activity:** The tertiary amine in the oxolane ring is a common feature in many centrally acting drugs. Therefore, **N-benzyl-5,5-dimethyloxolan-3-amine** could potentially interact with neurotransmitter transporters or receptors in the central nervous system. Further studies would be needed to determine its specific neurological effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of benzylamine derivatives.

Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Fungal Inoculum Preparation:** Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 0.4×10^4 to 5×10^4 conidia/mL for filamentous fungi) using a spectrophotometer or hemocytometer.[\[14\]](#)
- **Compound Dilution:** The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Inoculation:** Each well is inoculated with the prepared fungal suspension.
- **Incubation:** The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours).[\[13\]](#)
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[\[15\]](#)

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

- **Compound Treatment:** The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[\[18\]](#)
- **Formazan Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[\[18\]](#)
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Neurotransmitter Uptake Inhibition Assay

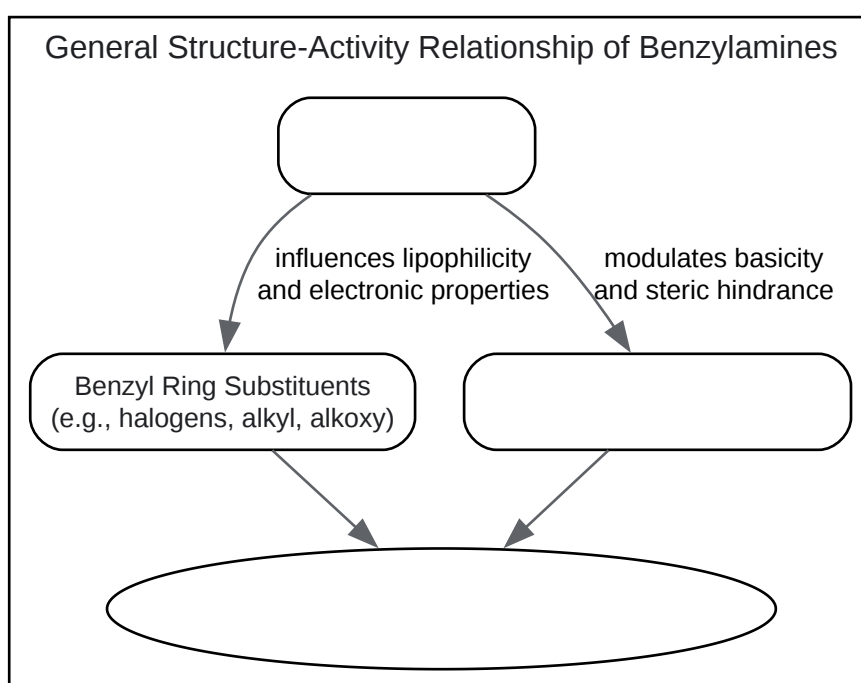
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters like norepinephrine and dopamine into synaptosomes or cells expressing the respective transporters.[\[19\]](#)[\[20\]](#)

- **Synaptosome or Cell Preparation:** Synaptosomes are prepared from specific brain regions (e.g., cortex for norepinephrine, striatum for dopamine) of rats, or cells stably expressing the human norepinephrine or dopamine transporter are used.[\[8\]](#)[\[20\]](#)
- **Incubation with Inhibitor:** The synaptosomes or cells are pre-incubated with various concentrations of the test compound.
- **Addition of Radiolabeled Neurotransmitter:** A radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]dopamine) is added to the mixture.[\[20\]](#)
- **Uptake Reaction:** The uptake reaction is allowed to proceed for a short period at a specific temperature (e.g., 37°C).
- **Termination of Uptake:** The uptake is terminated by rapid filtration through glass fiber filters to separate the synaptosomes or cells from the incubation medium.

- **Radioactivity Measurement:** The radioactivity retained on the filters, which represents the amount of neurotransmitter taken up, is measured using a scintillation counter.
- **IC50 Calculation:** The IC50 value is determined as the concentration of the compound that inhibits the specific uptake of the radiolabeled neurotransmitter by 50%.

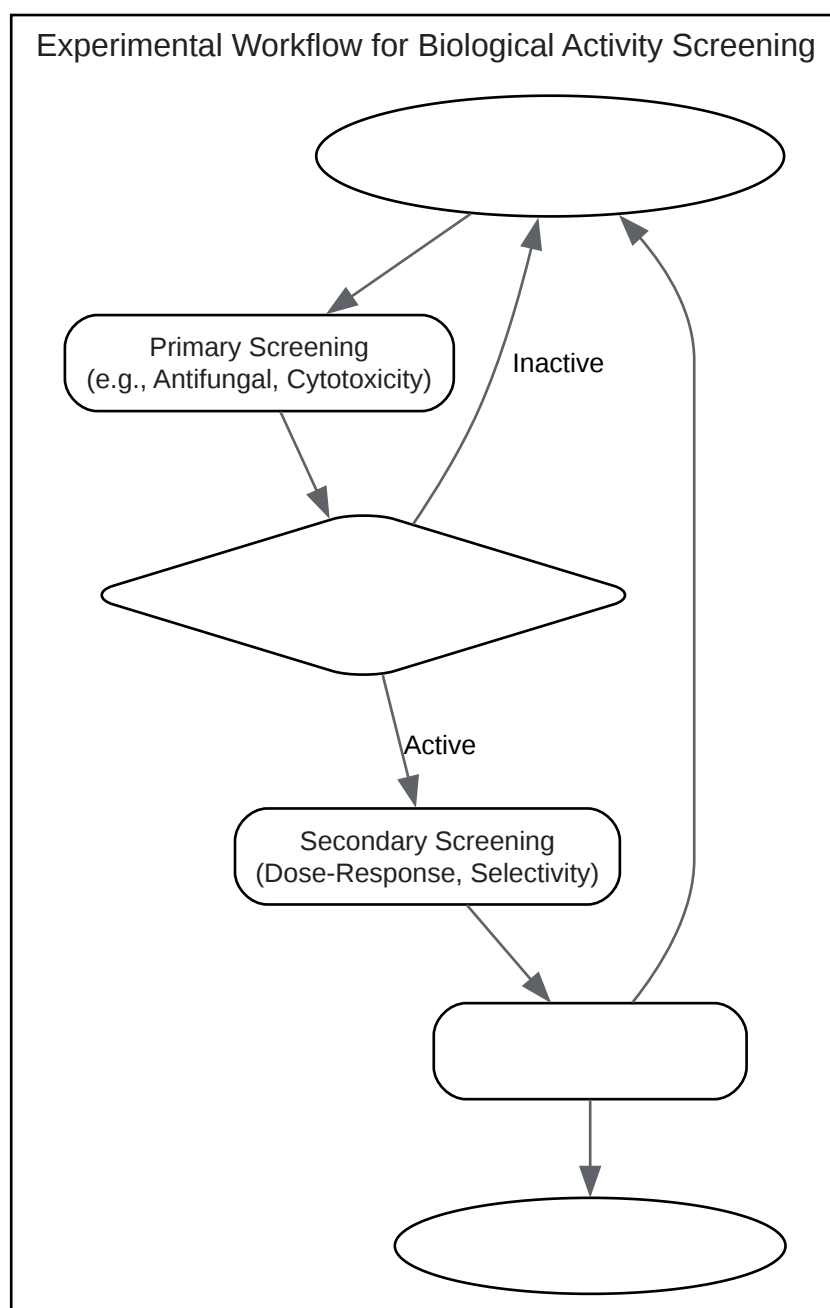
Visualizations

The following diagrams illustrate key concepts related to the biological activity of benzylamines.



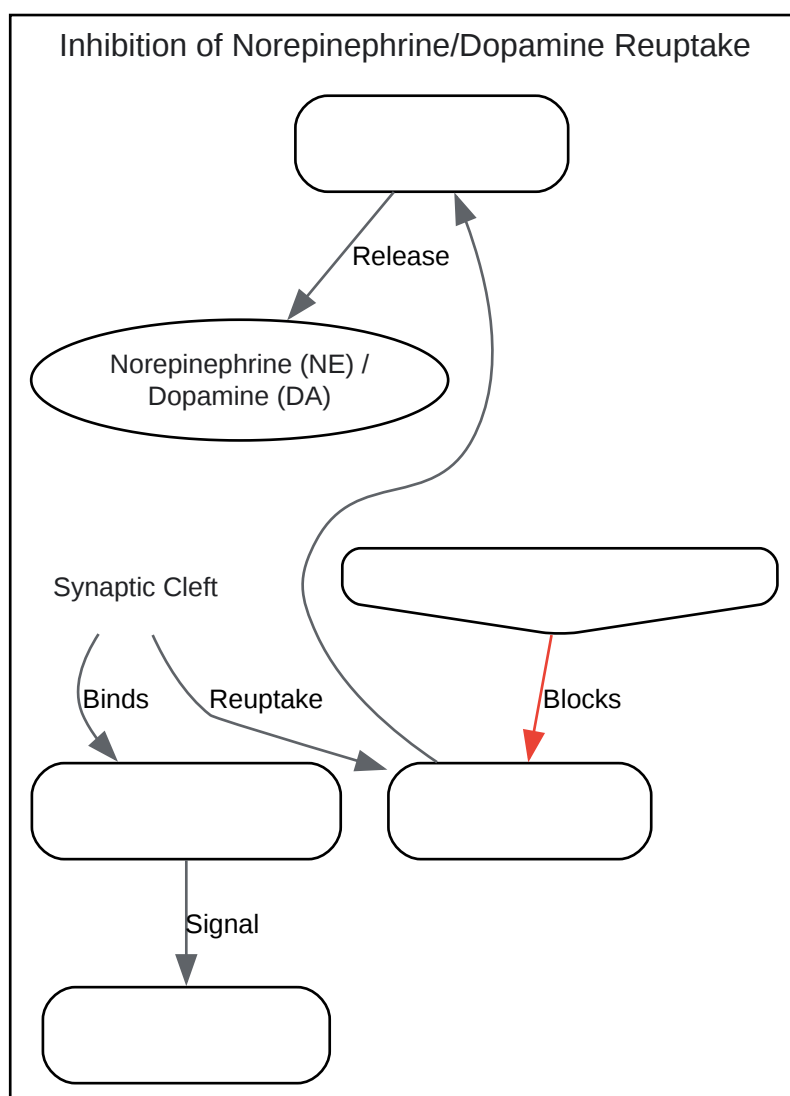
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Caption: Structure-Activity Relationship of Benzylamines



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Caption: Experimental Workflow for Biological Activity Screening



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Caption: Inhibition of Norepinephrine/Dopamine Reuptake

Conclusion

The benzylamine scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. While there is a substantial body of research on various substituted benzylamines, **N-benzyl-5,5-dimethyloxolan-3-amine** remains an uncharacterized compound in terms of its biological effects. Based on established structure-activity relationships, it is plausible that this compound could exhibit antifungal, anticancer, or neurological activities. The data and protocols presented in this guide offer a

framework for the future investigation and comparison of **N-benzyl-5,5-dimethyloxolan-3-amine** and other novel benzylamine derivatives. Further experimental studies are essential to elucidate the specific biological profile and therapeutic potential of this and other related compounds.

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